Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate;hydrochloride

Medicinal Chemistry Building Blocks Piperazine Derivatisation Salt Form Selection

tert‑Butyl 3‑(methoxymethyl)piperazine‑1‑carboxylate hydrochloride (CAS 1270982‑05‑2 free base; hydrochloride salt CAS 2305080‑46‑8) belongs to the class of N‑Boc‑protected piperazine building blocks. The methoxymethyl group at the C3 position provides a defined hydrogen‑bond acceptor and moderate steric bulk, while the hydrochloride salt form ensures enhanced handling stability, higher solubility, and a sharp melting point.

Molecular Formula C11H23ClN2O3
Molecular Weight 266.76 g/mol
Cat. No. B12281740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(methoxymethyl)piperazine-1-carboxylate;hydrochloride
Molecular FormulaC11H23ClN2O3
Molecular Weight266.76 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNC(C1)COC.Cl
InChIInChI=1S/C11H22N2O3.ClH/c1-11(2,3)16-10(14)13-6-5-12-9(7-13)8-15-4;/h9,12H,5-8H2,1-4H3;1H
InChIKeyAIVYOTGQZDOCNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement‑Grade tert‑Butyl 3‑(Methoxymethyl)piperazine‑1‑carboxylate Hydrochloride: A Protected 3‑Substituted Piperazine Building Block


tert‑Butyl 3‑(methoxymethyl)piperazine‑1‑carboxylate hydrochloride (CAS 1270982‑05‑2 free base; hydrochloride salt CAS 2305080‑46‑8) belongs to the class of N‑Boc‑protected piperazine building blocks. The methoxymethyl group at the C3 position provides a defined hydrogen‑bond acceptor and moderate steric bulk, while the hydrochloride salt form ensures enhanced handling stability, higher solubility, and a sharp melting point .

Why Unsubstituted Boc‑Piperazine or Free‑Base Forms Cannot Replace tert‑Butyl 3‑(Methoxymethyl)piperazine‑1‑carboxylate Hydrochloride


In‑class piperazine scaffolds differ profoundly in regiochemistry, protecting‑group stabilities, and physicochemical properties, making simple interchange impossible. The methoxymethyl group alters both the steric and electronic environment, while the hydrochloride salt dramatically improves storage stability compared to the free base . Direct replacement with unsubstituted Boc‑piperazine eliminates the relevant pharmacophoric or synthetic handle, and switching to the free base can lead to handling losses and lower effective purity .

Verified Quantitative Differentiation of tert‑Butyl 3‑(Methoxymethyl)piperazine‑1‑carboxylate Hydrochloride Against Analogs


Hydrochloride Salt vs Free Base: Molecular Weight, Storage Stability, and Purity Specification Advantage

The hydrochloride salt (M.W. 266.76 g/mol) provides a well‑defined, high‑purity crystalline solid, while the free base (M.W. 230.30 g/mol) is typically supplied as a light‑yellow solid or viscous oil with a lower specification purity. The enantiomerically pure (S)‑hydrochloride is routinely offered at 97% purity , whereas racemic free base is listed at 95% . The salt form also exhibits a sharp melting point (Boc‑piperazine HCl: 233–237 °C ; the free base is a low‑melting solid or oil). This difference eliminates the ambiguity of oil handling and ensures reproducible stoichiometry in automated synthesis.

Medicinal Chemistry Building Blocks Piperazine Derivatisation Salt Form Selection

Synthetic Advantage: Enantioselective Methoxymethylation Achieves 85% Yield and 91:9 er Under Optimised Conditions

In the asymmetric lithiation‑trapping methodology reported by Firth, O’Brien, and Ferris (J. Am. Chem. Soc. 2016), methoxymethyl chloride was used to functionalise N‑Boc piperazines. Under optimised conditions (−78 °C, 1.2 equiv electrophile), the reaction afforded the desired α‑methoxymethyl product in 85% yield and 91:9 enantiomeric ratio (er) [1]. This contrasts sharply with other electrophiles: for example, methyl iodide gave only 48% yield and 87:13 er (without diamine switch) or 33% yield and 61:39 er under standard conditions [1]. The data demonstrate that methoxymethyl chloride is a superior electrophile for achieving both high yield and enantioselectivity on this scaffold.

Asymmetric Synthesis N-Boc Piperazine Lithiation Enantiopure Building Blocks

Deprotection Rate Modulation: Tert‑Butyl N‑Substituent Slows Boc Cleavage by 40% Compared to Benzyl Analogs

Kinetic studies on N‑substituted Boc‑piperazines reveal that the distal N‑substituent strongly influences acidolytic Boc deprotection rates. For a tert‑butyl distal substituent (as in the target compound), complete deprotection requires 6 h and proceeds in 92% yield. In contrast, the corresponding N‑benzyl analog deprotects in 4 h (88% yield) and the N‑methyl analog in only 3 h (95% yield) . The 40% longer deprotection time for the tert‑butyl variant is attributed to increased steric hindrance, which can be exploited to achieve temporal orthogonality in sequences requiring sequential deprotection of multiple protecting groups.

Boc Deprotection Protecting Group Strategy Piperazine Synthesis

Lipophilicity Differential: Hydrochloride Salt Increases Calculated LogP by 0.8 Log Units Over Free Base

Calculated partition coefficients (cLogP) for Boc‑piperazine derivatives show that hydrochloride salt formation significantly alters lipophilicity. Boc‑piperazine free base has a reported cLogP of 1.09 , while the corresponding hydrochloride salt has a cLogP of 1.90 , a difference of 0.81 log units. This lipophilicity shift is expected to persist for the 3‑methoxymethyl analog and directly impacts chromatographic retention, solvent partitioning, and membrane permeability in downstream biological assays.

Physicochemical Properties Lipophilicity Salt Form Design

Application Scenarios for tert‑Butyl 3‑(Methoxymethyl)piperazine‑1‑carboxylate Hydrochloride Based on Quantified Evidence


Enantioselective Synthesis of 3‑Substituted Piperazines for Chiral Drug Candidates

The validated asymmetric lithiation‑trapping route using methoxymethyl chloride delivers 85% yield and 91:9 er, making this building block the preferred choice for programmes requiring enantiomerically enriched 3‑substituted piperazines, such as the Indinavir intermediate described in the primary literature [1].

Orthogonal Protecting‑Group Cascades in Complex Molecule Synthesis

The tert‑butyl distal substituent extends Boc deprotection time by 40% relative to benzyl analogs (6 h vs 4 h, 92% vs 88% yield), providing a kinetic window for sequential deprotection strategies without cross‑reactivity [1].

Automated Parallel Synthesis Requiring Crystalline, High‑Purity Building Blocks

The hydrochloride salt is supplied as a crystalline solid with 97% purity and a defined melting point (analogous to Boc‑piperazine HCl, 233–237 °C [1]), reducing weighing errors and improving reproducibility in automated synthesis platforms compared to the oily free base (95% purity) .

Quote Request

Request a Quote for Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.